molecular formula C18H15NO2 B5578958 2-(benzyloxy)-1-naphthaldehyde oxime

2-(benzyloxy)-1-naphthaldehyde oxime

Cat. No. B5578958
M. Wt: 277.3 g/mol
InChI Key: GODSLXIRMVBKLE-XDHOZWIPSA-N
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Description

Naphthaldehyde derivatives are crucial in organic synthesis, serving as intermediates for the production of complex molecules, including pharmaceuticals, agrochemicals, and materials. The oxime functionality, when introduced to naphthaldehyde, enhances its reactivity, enabling various chemical transformations.

Synthesis Analysis

The synthesis of naphthaldehyde derivatives can involve metal-free benzannulation of 1,7-diynes, leading to unexpected 1-aroyl-2-naphthaldehydes, which are precursors to fused aza-heterocycles (Wang et al., 2017). Organo-selenium reagents have been employed for radical ring-opening and intramolecular cyclization, offering a tunable synthesis pathway for 1-naphthaldehydes (Miao & Huang*, 2009).

Molecular Structure Analysis

Molecular structure analyses often focus on the characterization of the compound through spectroscopic methods and computational chemistry to understand its conformation and reactivity.

Chemical Reactions and Properties

Naphthaldehyde oximes participate in diverse chemical reactions, such as cycloadditions, which are crucial for synthesizing heterocyclic compounds. For instance, intramolecular cycloadditions of 2-(alkenyloxy)benzaldehyde arylhydrazones via 1,3-dipolar tautomers have been reported (Shimizu et al., 1982).

Scientific Research Applications

Catalytic Applications

Research has shown that compounds related to 2-(benzyloxy)-1-naphthaldehyde oxime can play a significant role in catalysis. For instance, oxovanadium(IV) complexes derived from naphthol derivatives, such as 2-hydroxy-1-naphthaldehyde, have been used as efficient catalysts for the enantioselective oxidative couplings of naphthols, demonstrating potential in asymmetric synthesis and catalysis (S. Hon et al., 2001).

Organic Synthesis

The versatility of naphthalene derivatives in organic synthesis has been highlighted through various studies. A novel approach involving the benzannulation of 1,7-diynes led to the unexpected formation of 1-aroyl-2-naphthaldehydes, showcasing a new method for synthesizing complex naphthalene-based structures with potential applications in materials science and pharmaceuticals (Ai‐Fang Wang et al., 2017).

Environmental Applications

Compounds akin to 2-(benzyloxy)-1-naphthaldehyde oxime have been explored for environmental applications, such as the detection of carbonyl compounds in water samples. A new fluorescent probe based on a naphthalene derivative was developed for sensitive detection of aldehydes and ketones, illustrating the potential of these compounds in environmental monitoring and analysis (S. Houdier et al., 2000).

Safety and Hazards

While specific safety data for “2-(benzyloxy)-1-naphthaldehyde oxime” is not available, safety data for similar compounds like benzaldehyde indicate that they can be harmful if swallowed and cause skin irritation . It’s important to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Recent research has focused on improving the blood-brain barrier penetration of oximes for the treatment of organophosphorus poisoning . Additionally, the versatility and scope of the oxime ligation are being expanded for rapid bioconjugation to disulfide-rich peptides . These developments could be beneficial for future directions in the development of oxime and other drug delivery systems into the central nervous system .

properties

IUPAC Name

(NE)-N-[(2-phenylmethoxynaphthalen-1-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-19-12-17-16-9-5-4-8-15(16)10-11-18(17)21-13-14-6-2-1-3-7-14/h1-12,20H,13H2/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODSLXIRMVBKLE-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[2-(benzyloxy)naphthalen-1-yl]-N-hydroxymethanimine

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